molecular formula C18H21NO2S B4276065 1-[(4-butylphenyl)sulfonyl]indoline

1-[(4-butylphenyl)sulfonyl]indoline

Cat. No.: B4276065
M. Wt: 315.4 g/mol
InChI Key: FOPROPNKWWWKOQ-UHFFFAOYSA-N
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Description

1-[(4-butylphenyl)sulfonyl]indoline is an indoline-sulfonamide hybrid compound of significant interest in medicinal chemistry research. The indoline scaffold is a recognized privileged structure in drug discovery, present in compounds with a range of biological activities . The sulfonamide functional group is widely exploited in pharmaceutical development for its versatility and ability to act as a zinc-binding group (ZBG) in enzyme inhibition . This specific molecular architecture suggests potential for researchers investigating novel inhibitors of bacterial enzymes. Recent studies on similar indoline sulfonamide derivatives have identified them as promising inhibitors of the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . DapE is a essential target for novel antibiotic development because it is critical for bacterial cell wall biosynthesis; inhibitors of this enzyme could offer a new mechanism of action against antibiotic-resistant bacteria . Furthermore, indoline-based compounds are being explored in oncology research. Integrated computational analyses, including molecular docking and dynamics simulations, indicate that certain indoline sulfonamide derivatives exhibit strong binding affinities with various cancer-related proteins, suggesting antitumor potential that merits further investigation . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block in synthesizing more complex molecules for high-throughput screening campaigns. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-3-6-15-9-11-17(12-10-15)22(20,21)19-14-13-16-7-4-5-8-18(16)19/h4-5,7-12H,2-3,6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPROPNKWWWKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butylphenyl)sulfonyl]indoline typically involves the sulfonylation of indoline with a suitable sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium hydroxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-butylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoline derivatives .

Scientific Research Applications

1-[(4-butylphenyl)sulfonyl]indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-butylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The indoline ring structure allows for binding to various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., Cl, OMe) in analogs like and enhance sulfonamide reactivity, whereas alkyl groups (e.g., butyl) prioritize steric and hydrophobic interactions.
  • Core Modifications : Replacing indoline with piperazine (as in ) alters conformational flexibility and target specificity, demonstrating the importance of the bicyclic indoline structure in maintaining rigidity.

Optimization Challenges :

  • The bulky 4-butyl group may require prolonged reaction times or elevated temperatures to achieve complete sulfonylation.
  • Solvent polarity (e.g., DCM vs. THF) must be optimized to balance reactivity and solubility .

Target Interactions

  • This compound : Predicted to inhibit enzymes like butyrylcholinesterase or kinases via hydrophobic binding to active sites, similar to sulfonamide-containing indoline derivatives .
  • 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline : Shows anti-inflammatory and anticancer activity due to dual sulfonyl and pyridinyl motifs.

Pharmacokinetic Profiles

  • Solubility : The 4-butyl group reduces aqueous solubility compared to polar analogs (e.g., ), necessitating formulation adjustments .
  • Metabolic Stability : Bulky alkyl groups may slow hepatic metabolism, extending half-life relative to halogenated derivatives .

Q & A

Q. What are the established synthetic routes for 1-[(4-butylphenyl)sulfonyl]indoline, and how do substituent modifications influence yield and purity?

Answer: The synthesis of this compound derivatives typically involves coupling reactions between indoline sulfonyl chlorides and substituted phenyl/piperazine intermediates. For example:

  • Method 1 : Reacting 1-(4-butylphenyl)indoline with sulfonyl chlorides under alkaline conditions (e.g., using DBU or DIPEA as a base) to form sulfonamide bonds .
  • Method 2 : Modifying substituents on the indoline core via reductive amination or nucleophilic substitution to diversify derivatives .

Q. Key Considerations :

  • Purity Optimization : Use preparative HPLC for purification, as demonstrated in sulfonyl indoline syntheses (e.g., 56–69% yields with >95% purity) .
  • Substituent Effects : Bulky groups on the phenyl ring (e.g., trifluoromethyl) enhance steric hindrance, potentially reducing reaction efficiency but improving target specificity .

Q. How can researchers validate the structural integrity of this compound derivatives?

Answer: Comprehensive characterization involves:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm indoline CH/NH attachments (δ 2.49–2.82 for indoline protons) and sulfonyl group coupling .
    • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitrogen-sulfur bonds .
  • Mass Spectrometry : Use ESI+ to verify molecular ion peaks (e.g., m/z 502.79 for a derivative in ).

Data Interpretation Tip : Cross-reference with PubChem or crystallographic databases to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies optimize this compound for biological target engagement?

Answer: SAR studies focus on three modular regions (Figure 1):

Indoline Core : Electron-withdrawing groups (e.g., nitro, acetyl) enhance metabolic stability .

Sulfonyl Linker : Bulky substituents (e.g., morpholin-4-yl) improve solubility and reduce off-target effects .

4-Butylphenyl Group : Fluorine or methyl substitutions increase lipophilicity and membrane permeability .

Case Study : Replacing the N-acetyl group with a carboxybenzene sulfonyl moiety (e.g., JH-LPH-20) improved LpxH inhibition by 2.5-fold, highlighting the role of hydrogen bonding .

Q. How do conflicting bioactivity data for this compound derivatives arise, and how can they be resolved?

Answer: Contradictions often stem from:

  • Assay Variability : Differences in enzymatic vs. cell-based assays (e.g., PKM2 dimer vs. tetramer activity in cancer studies) .
  • Substituent Positional Isomerism : For example, 3-chloro vs. 5-chloro pyridinylmethoxy groups alter RORγ agonism potency by >50% .

Q. Resolution Strategies :

  • Comparative Profiling : Test derivatives across standardized assays (e.g., LpxE-coupled enzymatic assays ).
  • Crystallography : Resolve binding modes using X-ray structures of target-ligand complexes .

Q. What methodologies elucidate the metabolic stability and toxicity profiles of this compound derivatives?

Answer:

  • In Vitro Metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., indoline NH oxidation) .
  • Toxicity Screening :
    • hERG Assays : Assess cardiac risk via patch-clamp electrophysiology .
    • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-butylphenyl)sulfonyl]indoline
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